1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound combines the indole nucleus with a piperazine moiety, which is commonly found in pharmaceuticals due to its ability to modulate pharmacokinetic properties .
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an indole derivative with a piperazine derivative in the presence of formaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety can enhance the compound’s pharmacokinetic properties, allowing it to effectively reach its targets .
Comparison with Similar Compounds
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: This compound also contains a piperazine moiety and exhibits similar biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is synthesized using a similar multi-step protocol and has promising antibacterial activity.
The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H20ClN3O |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C20H20ClN3O/c21-16-4-3-5-17(13-16)23-8-10-24(11-9-23)20(25)12-15-14-22-19-7-2-1-6-18(15)19/h1-7,13-14,22H,8-12H2 |
InChI Key |
KGMDAZYQXQUSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.